molecular formula C4H11NO B3213108 (2S,3S)-3-Aminobutan-2-OL CAS No. 111138-90-0

(2S,3S)-3-Aminobutan-2-OL

Cat. No.: B3213108
CAS No.: 111138-90-0
M. Wt: 89.14 g/mol
InChI Key: FERWBXLFSBWTDE-IMJSIDKUSA-N
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Description

(2S,3S)-3-Aminobutan-2-OL is a chiral amino alcohol with significant importance in organic synthesis and pharmaceutical applications. This compound is characterized by its two stereocenters, making it an interesting subject for stereochemical studies and applications in asymmetric synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-3-Aminobutan-2-OL can be achieved through several methods. One common approach involves the reduction of 3-amino-2-butanone using a chiral catalyst to ensure the correct stereochemistry. Another method includes the asymmetric reduction of 2-chloro-3-hydroxy esters using carbonyl reductase from Lactobacillus fermentum . This method is environmentally friendly and suitable for industrial scale-up due to its high yield and substrate versatility.

Industrial Production Methods

Industrial production of this compound often employs biocatalytic processes due to their efficiency and selectivity. The use of engineered bacteria to produce the necessary enzymes for the reduction process is a common practice. This method not only ensures high enantioselectivity but also reduces the environmental impact compared to traditional chemical synthesis.

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-3-Aminobutan-2-OL undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form different alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.

    Substitution: Reagents such as thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones or aldehydes, while reduction can produce various alcohols or amines.

Scientific Research Applications

(2S,3S)-3-Aminobutan-2-OL has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which (2S,3S)-3-Aminobutan-2-OL exerts its effects involves its interaction with specific molecular targets and pathways. As an amino alcohol, it can participate in hydrogen bonding and other interactions that influence enzyme activity and receptor binding. These interactions are crucial for its role in biochemical processes and pharmaceutical applications .

Comparison with Similar Compounds

Similar Compounds

    (2R,3R)-3-Aminobutan-2-OL: This enantiomer has similar chemical properties but different biological activities due to its stereochemistry.

    (2S,3R)-3-Aminobutan-2-OL: Another stereoisomer with distinct reactivity and applications.

    (2R,3S)-3-Aminobutan-2-OL: This compound also exhibits unique properties compared to (2S,3S)-3-Aminobutan-2-OL.

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry, which imparts distinct reactivity and biological activity. This makes it particularly valuable in asymmetric synthesis and as a chiral auxiliary in various chemical reactions .

Properties

IUPAC Name

(2S,3S)-3-aminobutan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NO/c1-3(5)4(2)6/h3-4,6H,5H2,1-2H3/t3-,4-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERWBXLFSBWTDE-IMJSIDKUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

89.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of dimethylsulfoxide (1.56 g, 20.0 mmoles) and oxalyl chloride (1.9 g, 15.0 mmoles) in 20 ml of methylene chloride cooled to -78° C. was added 1.67 g (10.0 mmoles) of 3-(2,5-dimethylpyrrol-1-yl)-2-butanol obtained by dehydration cyclization of 3-amino-2-butanol and acetonylacetone in acetic acid. One hour later, 3 ml of triethylamine was added, and the mixture stirred at room temperature for 5 hours. The mixture was extracted with chloroform. The chloroform layer was dried over anhydrous magnesium sulfate, and concentrated, and chromatographed on a column of silica gel using cyclohexane/ethyl acetate (4/1) as an eluent to afford 3-(2,5-dimethylpyrrol-1-yl)-2-butanone (990 mg, 6.0 mmoles, 60%).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.56 g
Type
reactant
Reaction Step Two
Quantity
1.9 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
3-(2,5-dimethylpyrrol-1-yl)-2-butanol
Quantity
1.67 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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